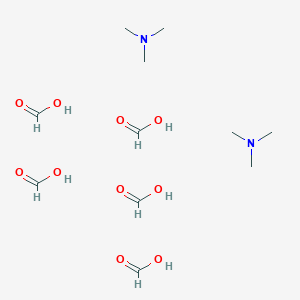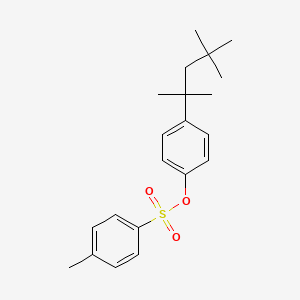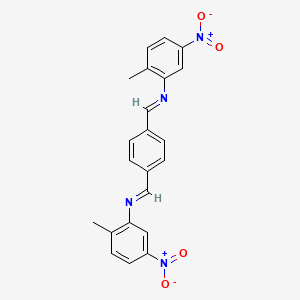
Pentakis(formic acid); bis(trimethylamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentakis(formic acid); bis(trimethylamine) is a complex chemical compound that consists of five formic acid molecules and two trimethylamine molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentakis(formic acid); bis(trimethylamine) typically involves the reaction of formic acid with trimethylamine. One common method is the reductive amination of formaldehyde and formic acid with ammonia, followed by the addition of trimethylamine. This reaction is often carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of pentakis(formic acid); bis(trimethylamine) may involve large-scale reductive amination processes. These processes utilize catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
Pentakis(formic acid); bis(trimethylamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler amines and carboxylic acids.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbon dioxide and water, while reduction may produce simpler amines and alcohols .
Scientific Research Applications
Pentakis(formic acid); bis(trimethylamine) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Mechanism of Action
The mechanism of action of pentakis(formic acid); bis(trimethylamine) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions and participate in redox reactions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and the alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Pentakis(methylphosphonic acid); bis(hexamethylene)triamine
- Pentakis(tetra-armed cyclen)
- Bis(trimethylamine) complexes
Uniqueness
Pentakis(formic acid); bis(trimethylamine) is unique due to its specific combination of formic acid and trimethylamine molecules. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H28N2O10 |
|---|---|
Molecular Weight |
348.35 g/mol |
IUPAC Name |
N,N-dimethylmethanamine;formic acid |
InChI |
InChI=1S/2C3H9N.5CH2O2/c2*1-4(2)3;5*2-1-3/h2*1-3H3;5*1H,(H,2,3) |
InChI Key |
XOTFYGMDPGUCKM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C.CN(C)C.C(=O)O.C(=O)O.C(=O)O.C(=O)O.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}acetamide](/img/structure/B11961200.png)







![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11961227.png)


